molecular formula C9H10ClN B6226008 (1R)-1-phenylprop-2-yn-1-amine hydrochloride CAS No. 1451408-38-0

(1R)-1-phenylprop-2-yn-1-amine hydrochloride

Cat. No.: B6226008
CAS No.: 1451408-38-0
M. Wt: 167.6
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Description

(1R)-1-phenylprop-2-yn-1-amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a propynylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-phenylprop-2-yn-1-amine hydrochloride typically involves the alkylation of an appropriate amine precursor with a phenylacetylene derivative. One common method includes the reaction of (1R)-1-phenylprop-2-yn-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-phenylprop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond, forming alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of amine derivatives.

Scientific Research Applications

(1R)-1-phenylprop-2-yn-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-phenylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-(-)-ephedrine hydrochloride: A compound with similar structural features but different pharmacological properties.

    N-methyl-2-amino-1-phenylpropan-1-one hydrochloride: Another structurally related compound with distinct applications.

Uniqueness

(1R)-1-phenylprop-2-yn-1-amine hydrochloride is unique due to its specific structural configuration and the presence of a propynyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1451408-38-0

Molecular Formula

C9H10ClN

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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